molecular formula C21H22FNO4S B11411731 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11411731
M. Wt: 403.5 g/mol
InChI Key: SFWYINNDPIZLPA-JXMROGBWSA-N
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Description

The compound (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule featuring a thiolane ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups through a series of substitution and coupling reactions. The final step involves the formation of the enamide linkage under controlled conditions, often using catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Triple Bond Compounds: Molecules featuring triple bonds between atoms.

Uniqueness

(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE: is unique due to its combination of a thiolane ring, fluorophenyl, and methoxyphenyl groups, which confer specific chemical and physical properties not found in simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C21H22FNO4S

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H22FNO4S/c1-27-20-8-5-16(6-9-20)7-10-21(24)23(19-11-12-28(25,26)15-19)14-17-3-2-4-18(22)13-17/h2-10,13,19H,11-12,14-15H2,1H3/b10-7+

InChI Key

SFWYINNDPIZLPA-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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